

# Leniolisib vs. Nemiralisib: A Comparative Analysis in Activated PI3K Delta Syndrome (APDS) Research

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## Compound of Interest

Compound Name: *Leniolisib*

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A detailed comparison of two selective PI3K $\delta$  inhibitors, **Leniolisib** and Nemiralisib, for the treatment of Activated PI3K Delta Syndrome (APDS), tailored for researchers, scientists, and drug development professionals.

This guide provides an objective comparison of **Leniolisib** and Nemiralisib, two phosphoinositide 3-kinase delta (PI3K $\delta$ ) inhibitors investigated for the treatment of Activated PI3K Delta Syndrome (APDS), a rare primary immunodeficiency. **Leniolisib**, developed by Pharming, has received FDA approval and is the first targeted therapy for APDS.[1][2][3][4] In contrast, the clinical development of Nemiralisib, an inhaled formulation developed by GlaxoSmithKline, for APDS has been discontinued.[4][5][6] This comparative study will delve into their mechanisms of action, clinical trial data, and experimental protocols to provide valuable insights for the scientific community.

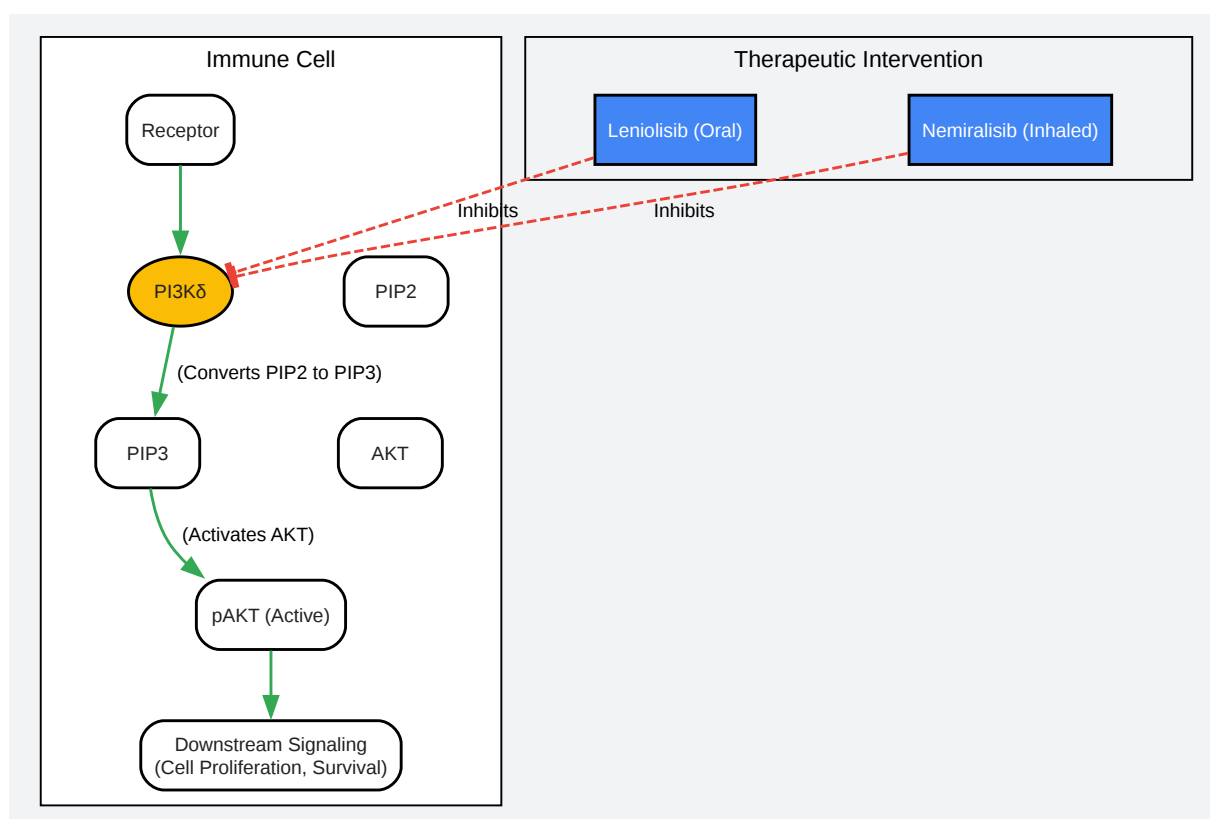
## Mechanism of Action: Targeting the Hyperactive PI3K $\delta$ Pathway

Both **Leniolisib** and Nemiralisib are designed to inhibit the phosphoinositide 3-kinase delta (PI3K $\delta$ ) enzyme, which is hyperactive in APDS patients due to gain-of-function mutations in the PIK3CD gene or loss-of-function mutations in the PIK3R1 gene.[2][7] This hyperactivity leads to immune dysregulation, characterized by lymphoproliferation and immunodeficiency.[1][2] By

selectively targeting PI3K $\delta$ , these drugs aim to normalize the downstream signaling pathway, including the phosphorylation of AKT (pAKT), thereby restoring normal immune function.[1][7]

**Leniolisib** is an oral small molecule that has demonstrated potent and selective inhibition of PI3K $\delta$ . [1][2][7] In vitro and in cell-based assays, **Leniolisib** has shown greater selectivity for PI3K $\delta$  over other PI3K isoforms (alpha, beta, and gamma). [1][7] Nemiralisib was developed as an inhaled inhibitor of PI3K $\delta$ , with the rationale of delivering the drug directly to the lungs, a primary site of recurrent infections in APDS patients. [5][8]

Below is a diagram illustrating the targeted signaling pathway.



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**Figure 1:** Simplified PI3K $\delta$  signaling pathway and points of inhibition by **Leniolisib** and **Nemiralisib**.

## Clinical Trial Data: A Tale of Two Outcomes

The clinical development paths of **Leniolisib** and Nemiralisib in APDS research have diverged significantly, with **Leniolisib** demonstrating efficacy and achieving regulatory approval, while Nemiralisib failed to show clinical benefit in this patient population.

### Leniolisib: Efficacy and Safety Established

**Leniolisib** has undergone rigorous clinical evaluation, culminating in its approval for the treatment of APDS in patients 12 years of age and older.[\[1\]](#)[\[2\]](#)[\[3\]](#) The pivotal Phase III, randomized, placebo-controlled trial met its co-primary endpoints, demonstrating statistically significant reductions in lymph node size and an increase in the percentage of naïve B cells, indicating a correction of the underlying immune dysregulation.[\[9\]](#)[\[10\]](#)[\[11\]](#)

Leniolisib Phase III Trial: Key Efficacy Outcomes			
	Leniolisib (n=21)	Placebo (n=10)	p-value
Change in Lymph Node Size (log10 sum of products of diameters)	Adjusted mean change from baseline: -0.25	-	0.0006 <a href="#">[10]</a> <a href="#">[11]</a>
Change in Naïve B Cell Percentage	Adjusted mean change from baseline: 37.30%	-	0.0002 <a href="#">[10]</a>
Reduction in Spleen Volume	Significant reduction compared to placebo <a href="#">[11]</a>	-	0.0020 <a href="#">[11]</a>

Table 1: Summary of primary efficacy endpoints from the pivotal Phase III clinical trial of **Leniolisib** in APDS patients.

Long-term open-label extension studies have further supported the durable efficacy and safety of **Leniolisib**, with sustained reductions in lymphoproliferation and improvements in immune cell subsets.[\[12\]](#)[\[13\]](#)[\[14\]](#) The safety profile of **Leniolisib** has been generally favorable, with most adverse events being mild to moderate in severity.[\[7\]](#)[\[11\]](#)

## Nemiralisib: Lack of Efficacy in APDS

In contrast, an open-label trial of inhaled Nemiralisib in five APDS patients did not demonstrate convincing evidence of target engagement in the lung or systemic efficacy.<sup>[5][8]</sup> While the drug was found to have an acceptable safety and tolerability profile, with cough being the most common adverse event, there were no meaningful changes in the levels of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), the direct product of PI3K $\delta$  activity, in the sputum of treated patients.<sup>[5][8]</sup> Furthermore, no significant changes were observed in systemic inflammatory markers or lymphocyte subsets.<sup>[5][8]</sup>

Nemiralisib Open-Label Trial: Key Findings	Results
Target Engagement (Sputum PIP3 levels)	No meaningful changes observed. <sup>[5][8]</sup>
Systemic Efficacy (Blood inflammatory markers, lymphocyte subsets)	No meaningful changes observed. <sup>[5][8]</sup>
Safety and Tolerability	Acceptable profile; most common adverse event was cough. <sup>[5][8]</sup>

Table 2: Summary of key findings from the open-label trial of Nemiralisib in APDS patients.

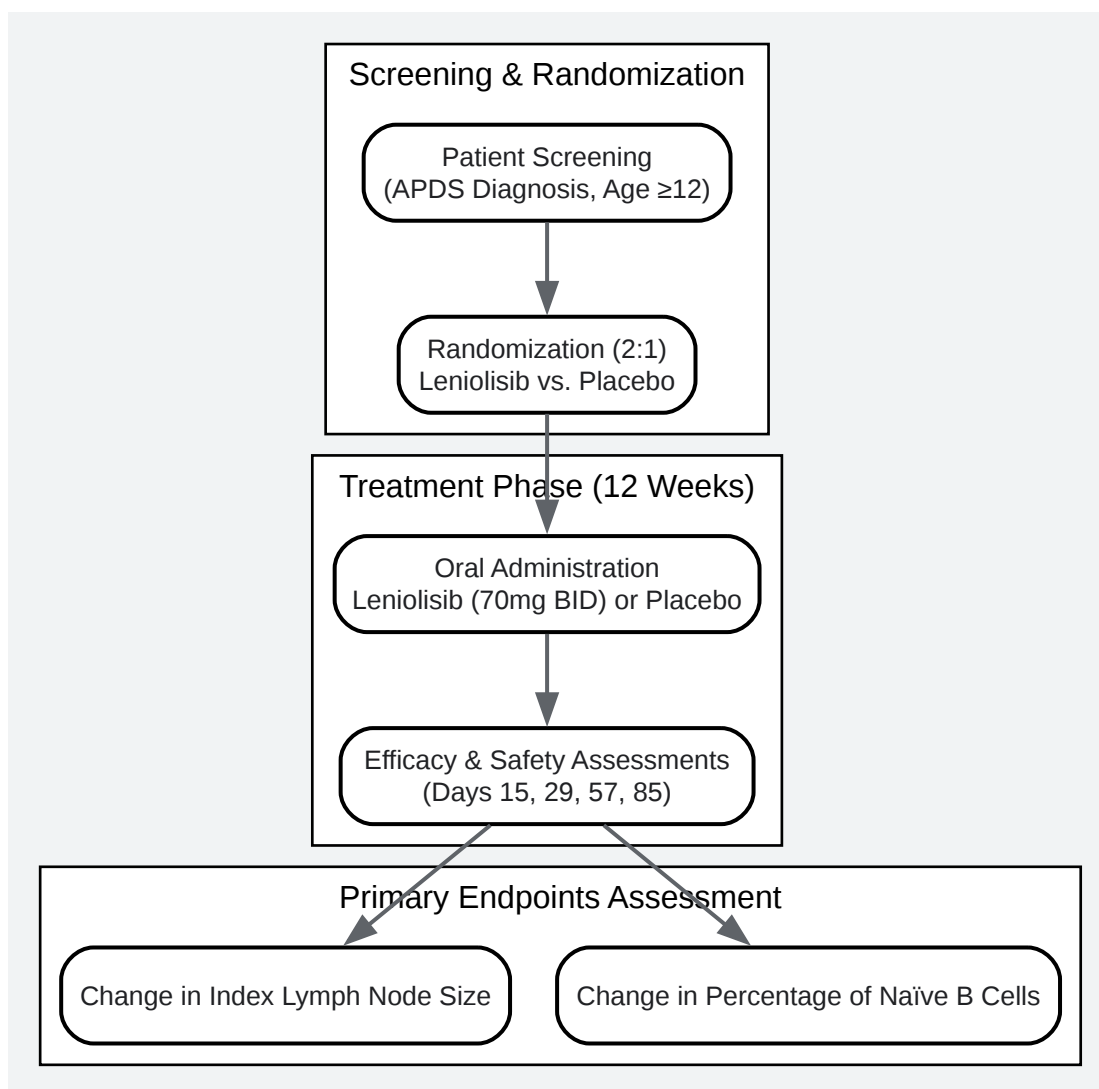
Researchers speculated that the lack of efficacy could be due to insufficient drug retention in the lungs of patients with pre-existing structural lung damage, leading to increased systemic exposure without effective local target engagement.<sup>[5][8]</sup>

## Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. Below are summaries of the key experimental protocols employed in the clinical evaluation of **Leniolisib** and **Nemiralisib**.

### Leniolisib Clinical Trial Protocol (Phase III)

The pivotal study for **Leniolisib** was a randomized, triple-blinded, placebo-controlled trial.<sup>[2][11]</sup>



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**Figure 2:** High-level workflow of the **Leniolisib** Phase III clinical trial.

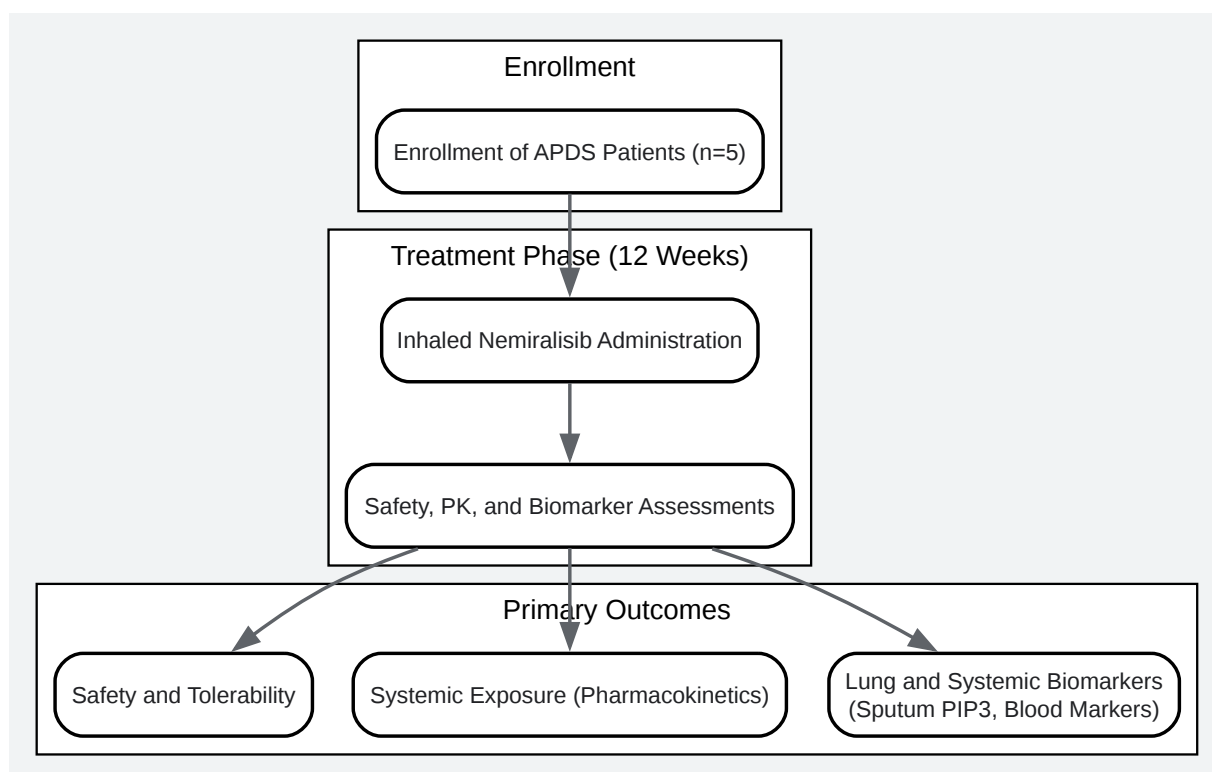
Key Methodologies:

- Patient Population: Patients aged 12 years and older with a confirmed APDS diagnosis.[11]
- Intervention: 70 mg of **Leniolisib** administered orally twice daily, or a matching placebo.[2]  
[11]
- Primary Endpoints:

- Change from baseline in the log10-transformed sum of the product of diameters of index lymph nodes.[10]
- Change from baseline in the percentage of naïve B cells out of total B cells.[10]
- Assessments: Efficacy and safety assessments were conducted at baseline and on days 15, 29, 57, and 85.[2]

## Nemiralisib Clinical Trial Protocol (Open-Label)

The study of Nemiralisib in APDS was an open-label trial.[5][8]



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**Figure 3:** Workflow of the Nemiralisib open-label trial in APDS.

Key Methodologies:

- Patient Population: Five subjects with a diagnosis of APDS.[5][8]

- Intervention: Inhaled Nemiralisib administered for 12 weeks.[5][8]
- Primary Outcomes:
  - Safety and tolerability.[5][8]
  - Systemic exposure (pharmacokinetics).[5][8]
  - Lung and systemic biomarker profiles.[5][8]
- Assessments: Induced sputum was collected to measure changes in phospholipids and inflammatory mediators. Blood samples were collected to assess pharmacokinetics and systemic biomarkers.[5][8]

## Conclusion

The comparative study of **Leniolisib** and Nemiralisib in APDS research highlights the successful clinical development of a targeted oral therapy and the challenges associated with an inhaled therapeutic approach for this systemic disease. **Leniolisib** has emerged as a transformative treatment for APDS, demonstrating significant and sustained clinical benefits with a manageable safety profile. The journey of Nemiralisib, while not leading to a new therapeutic option for APDS, provides valuable lessons for future drug development endeavors, particularly concerning drug delivery and target engagement in patients with complex, multi-system disorders. For researchers and drug development professionals, the contrasting outcomes of these two PI3K $\delta$  inhibitors underscore the importance of optimizing drug formulation and delivery to ensure effective target engagement and clinical efficacy.

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## References

- 1. [go.drugbank.com](https://go.drugbank.com) [go.drugbank.com]

- 2. Leniolisib: a drug providing a promising avenue for the treatment of activated phosphoinositide 3-kinase  $\delta$  syndrome (APDS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leniolisib approved for treating ultrarare APDS 1 and 2 | Immune Deficiency Foundation [primaryimmune.org]
- 4. Pharming brings first drug for rare disease APDS to US | pharmaphorum [pharmaphorum.com]
- 5. researchgate.net [researchgate.net]
- 6. Nemiralisib | MedPath [trial.medpath.com]
- 7. Leniolisib: a novel treatment for activated phosphoinositide-3 kinase delta syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An open label trial of nemiralisib, an inhaled PI3 kinase delta inhibitor for the treatment of Activated PI3 kinase Delta Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A randomised, placebo-controlled, phase III trial of leniolisib in activated phosphoinositide 3-kinase delta (PI3K $\delta$ ) syndrome (APDS): Adolescent and adult subgroup analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medjournal360.com [medjournal360.com]
- 11. ashpublications.org [ashpublications.org]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. Interim Analysis: Open-Label Extension Study of Leniolisib for Patients with APDS - PMC [pmc.ncbi.nlm.nih.gov]
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